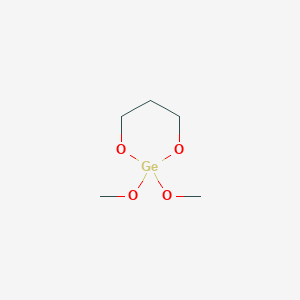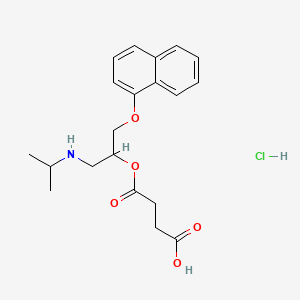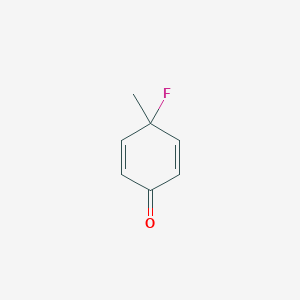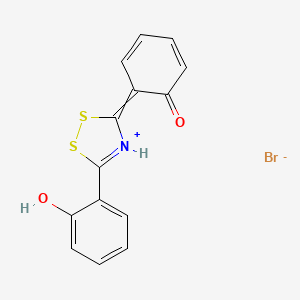![molecular formula C11H12N2O B14437487 4-[2-(1H-Imidazol-1-yl)ethyl]phenol CAS No. 80200-06-2](/img/structure/B14437487.png)
4-[2-(1H-Imidazol-1-yl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-Imidazol-1-yl)ethyl]phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be achieved through several methods. One common method involves the N-alkylation of imidazole derivatives with 4-alkoxybenzyl chlorides . Another method is the O-alkylation of 4-[(1H-imidazol-1-yl)methyl]phenol derivatives . These reactions typically require specific conditions such as the presence of a base and a suitable solvent. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[2-(1H-Imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones.
Applications De Recherche Scientifique
4-[2-(1H-Imidazol-1-yl)ethyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it produces nitric oxide, a messenger molecule with diverse functions throughout the body . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . The imidazole ring in the compound can also bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be compared with other similar compounds such as clemizole, etonitazene, and enviroxime . These compounds also contain the imidazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of the phenol group, which imparts distinct chemical and biological properties. Other similar compounds include astemizole, omeprazole, and pantoprazole, which are used for their antihistaminic and antiulcer activities .
Propriétés
Numéro CAS |
80200-06-2 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-(2-imidazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9,14H,5,7H2 |
Clé InChI |
GNEGQWVZASEYDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


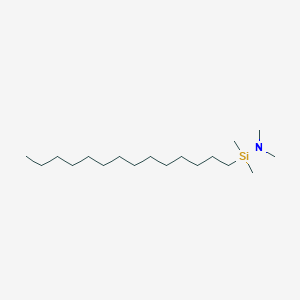
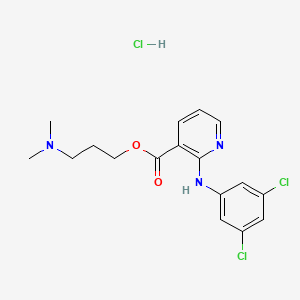
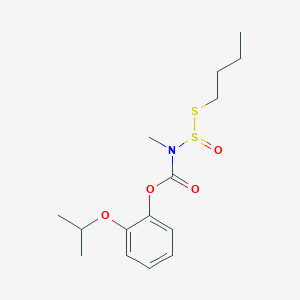

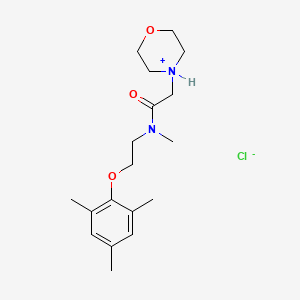

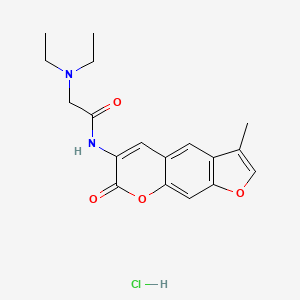
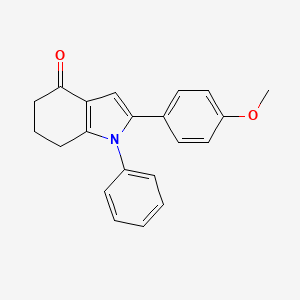
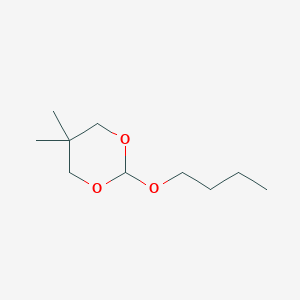
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
